molecular formula C31H33N3O4S B2556546 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113136-08-5

2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2556546
CAS No.: 1113136-08-5
M. Wt: 543.68
InChI Key: AZKXVIVTPHBJAL-UHFFFAOYSA-N
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Description

2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity and is often found in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps. The process begins with the preparation of the quinazoline core, followed by the introduction of the sulfanyl and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, such as batch or continuous flow reactors. These methods ensure the efficient production of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are also critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: The compound’s potential therapeutic properties could be explored for drug development.

    Industry: It may have applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide include other quinazoline derivatives with different substituents. These compounds may share some biological activities but differ in their specific properties and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-N-(3-methylbutyl)-3-[(4-methylphenyl)methyl]-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O4S/c1-20(2)15-16-32-29(36)24-11-14-26-27(17-24)33-31(34(30(26)37)18-22-7-5-21(3)6-8-22)39-19-28(35)23-9-12-25(38-4)13-10-23/h5-14,17,20H,15-16,18-19H2,1-4H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKXVIVTPHBJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC(C)C)N=C2SCC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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